5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a 4-chlorophenyl group and a thiol group
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, chlorfenapyr, a pro-insecticide, is metabolized into an active insecticide after entering the host, disrupting the production of adenosine triphosphate .
Biochemical Pathways
For example, they are involved in the synthesis and signaling pathways of indole-3-acetic acid (IAA) and abscisic acid (ABA) in maize .
Pharmacokinetics
For instance, 4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline exhibits non-linear oral pharmacokinetics in humans .
Result of Action
For example, the reaction of a compound with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Action Environment
For instance, the functional effects of P-glycoprotein in the human intestine, in combination with in vitro studies at clinically relevant concentrations, have helped rationalize the clinical data for 4-Amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholino-carbonyl)-perhydro-1,4-diazepin-1-yl]quinoline .
Biochemical Analysis
Biochemical Properties
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can bind to metal ions, forming complexes that may affect enzymatic activity and protein function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and increasing the expression of pro-apoptotic genes . Moreover, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their structure and function. For instance, this compound has been shown to inhibit the activity of COX and LOX enzymes by binding to their active sites, preventing the formation of inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy and potential changes in its biological activity . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . Threshold effects have been observed, where the beneficial effects of the compound are maximized at specific dosages, beyond which toxicity becomes apparent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key metabolic enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . Additionally, this compound can affect the levels of metabolites, such as reactive oxygen species (ROS), by modulating the activity of antioxidant enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration and distribution . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and tissue distribution . The localization and accumulation of this compound within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . For instance, the presence of a thiol group in this compound allows it to form disulfide bonds with mitochondrial proteins, directing it to the mitochondria where it can exert its effects on cellular metabolism . Additionally, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiol or other reduced derivatives.
Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted triazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as an antimicrobial, antifungal, and anticancer agent. It has been studied for its ability to inhibit the growth of various pathogens and cancer cell lines.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Agricultural Chemistry:
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has a similar structure but contains a thiadiazole ring instead of a triazole ring.
5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol: This compound contains an oxadiazole ring and exhibits similar biological activities.
Uniqueness
5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the thiol group also enhances its reactivity and potential for forming various derivatives. Compared to similar compounds, it may exhibit different selectivity and potency in biological assays, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEHIODVWGKDFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180673 | |
Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
16 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666303 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26028-65-9 | |
Record name | 5-(4-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26028-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026028659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triazole-3-thiol, 5-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40180673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-Chlorophenyl)-1H-[1,2,4]triazole-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does yucasin affect plant growth?
A: Yucasin inhibits plant growth by interfering with the biosynthesis of indole-3-acetic acid (IAA). [] It does so by competitively inhibiting YUC enzymes, which are responsible for converting indole-3-pyruvic acid (IPyA) to IAA. [] This inhibition leads to a decrease in IAA levels, ultimately affecting various aspects of plant growth and development, such as root growth, hypocotyl elongation, and leaf vascular development. []
Q2: What evidence supports yucasin's role in IAA biosynthesis?
A2: Several studies highlight yucasin's impact on IAA biosynthesis:
- Maize coleoptiles: Yucasin effectively inhibits IAA biosynthesis in the coleoptile tips of maize, specifically in regions expressing YUC enzymes. []
- Recombinant AtYUC1-His: Yucasin demonstrates potent inhibition of the AtYUC1-His enzyme (a YUC enzyme found in Arabidopsis thaliana) when tested against its substrate, IPyA. [] This inhibition follows a competitive mechanism. []
- Arabidopsis YUC1 over-expression lines (35S::YUC1): These genetically modified lines, engineered to overexpress the YUC1 gene, display resistance to yucasin's growth-inhibiting effects. [] This resistance further confirms that yucasin specifically targets the IAA biosynthetic pathway mediated by YUC enzymes.
- Arabidopsis TAA1 mutant (sav3-2): The sav3-2 mutant, deficient in the enzyme tryptophan aminotransferase TAA1 (another key enzyme in IAA biosynthesis), exhibits heightened sensitivity to yucasin. [] This sensitivity suggests that yucasin's effects are amplified when coupled with disruptions in the IPyA pathway, a major route for IAA production. []
Q3: What is the significance of studying yucasin?
A: Yucasin serves as a valuable tool for investigating the intricate role of IAA in plant growth and development. By inhibiting YUC enzymes, yucasin allows researchers to dissect the specific contributions of the IPyA pathway to various physiological processes in plants. [] Understanding these processes can lead to advancements in agriculture and plant science.
Q4: What is the molecular structure of yucasin?
A: Yucasin, chemically named 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol, has been characterized using techniques like IR, 1H NMR, mass spectrometry, and elemental analysis. [] Additionally, its crystal structure has been determined through X-ray crystallography. [] These data are essential for understanding the molecule's physicochemical properties and its interactions with the YUC enzyme.
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